N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4), or the use of tin or iron catalysts . These methods are employed to achieve the desired chemical structure with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as mentioned above. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminium hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological assays and experiments to study its effects on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide involves the interaction with specific molecular targets and pathways. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive . This increased reactivity allows the compound to participate in various chemical reactions and exert its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide is unique due to its specific chemical structure and reactivity
Eigenschaften
CAS-Nummer |
63157-76-6 |
---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
N-[4-[[4-(dimethylamino)phenyl]methyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H22N2O/c1-14(21)20(4)18-11-7-16(8-12-18)13-15-5-9-17(10-6-15)19(2)3/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
DYEITRWDNHSPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.